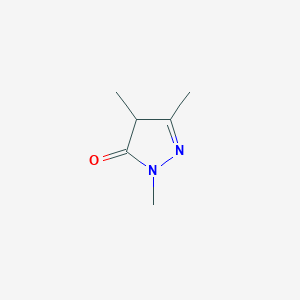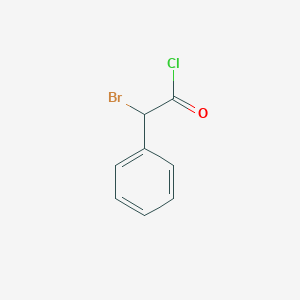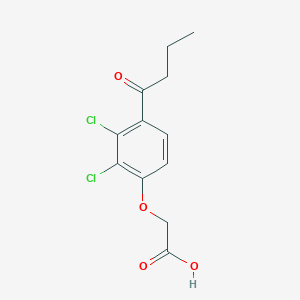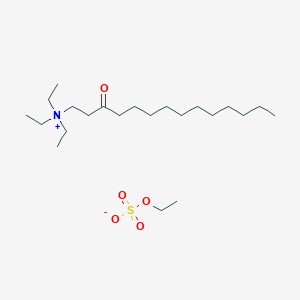
3,3',4,4'-四氯二苯醚
描述
3,3’,4,4’-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O . It is also known by its UNII code A45BVL7ZXD .
Molecular Structure Analysis
The molecular structure of 3,3’,4,4’-Tetrachlorodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four chlorine atoms attached to the 3 and 4 positions of each phenyl ring . The molecular weight of this compound is approximately 307.987 .科学研究应用
合成和表征
对从3,3',4,4'-四氯二苯醚衍生的3,3',4,4'-四氨基二苯醚的合成和表征进行了探讨。该化合物经过多个步骤制备,包括N-酰化、硝化、酸水解、还原和中和,其结构通过各种光谱技术(Yu Wen-xue, 2007)得到确认。
环境和职业暴露
研究表明,类似于3,3',4,4'-四氯二苯醚的多溴二苯醚存在于环境污染物中,并可能导致职业暴露。这些化合物在特定行业工人的血清中的存在表明它们的生物可利用性以及与这些化合物相关的潜在健康风险(Sjödin等,1999)。
分析检测和表征
开发了一种荧光光谱法,用于灵敏检测与3,3',4,4'-四氯二苯醚结构相关的3,3',4,4'-四氯联苯(TTCB)。该方法增强了特定介质中的荧光,提供了适用于环境监测的检测限(García等,1994)。
燃料电池应用
研究了与3,3',4,4'-四氯二苯醚相关的3,3'-二磺酸基-4,4'-二氯二苯砜(SDCDPS)单体的合成和在燃料电池应用中的应用。SDCDPS的优化合成过程消除了再结晶的需要,改善了工艺经济性和在燃料电池中的适用性(Sankir et al., 2006)。
安全和危害
While specific safety and hazard information for 3,3’,4,4’-Tetrachlorodiphenyl ether is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of any spill or leak .
属性
IUPAC Name |
1,2-dichloro-4-(3,4-dichlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLVZXZRIZBPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204886 | |
| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,4'-Tetrachlorodiphenyl ether | |
CAS RN |
56348-72-2 | |
| Record name | 3,3′,4,4′-Tetrachlorodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56348-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056348722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4'-Tetrachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4'-TETRACHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A45BVL7ZXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential mechanisms by which 3,3',4,4'-Tetrachlorodiphenyl ether exerts its toxic effects?
A: Research suggests that 3,3',4,4'-Tetrachlorodiphenyl ether, similar to polychlorinated biphenyls (PCBs), may disrupt neuronal calcium homeostasis. [] One proposed mechanism involves the interference with protein kinase C (PKC) activity. [] Studies have demonstrated that 3,3',4,4'-Tetrachlorodiphenyl ether increases the binding of [3H]-phorbol ester ([3H]PDBu) to cerebellar granule cells. [] This binding suggests potential PKC translocation, which is a key event in various cellular processes, including calcium signaling. [] Additionally, 3,3',4,4'-Tetrachlorodiphenyl ether inhibits 45Ca2+ sequestration by microsomes and mitochondria in the cerebellum. [] This inhibition further supports the notion of disrupted calcium homeostasis as a potential mechanism of toxicity.
Q2: How does the structure of 3,3',4,4'-Tetrachlorodiphenyl ether relate to its observed activity?
A: The non-coplanar structure of 3,3',4,4'-Tetrachlorodiphenyl ether appears to be a significant factor in its activity. [] Research suggests that non-coplanar polychlorinated biphenyl (PCB) congeners, which share structural similarities with 3,3',4,4'-Tetrachlorodiphenyl ether, are more potent in disrupting neuronal calcium homeostasis compared to their coplanar counterparts. [] This difference in activity is attributed to the ability of non-coplanar compounds to better interact with biological targets due to their three-dimensional shape. []
Q3: What are the potential implications of 3,3',4,4'-Tetrachlorodiphenyl ether exposure on early life stages of fish?
A: Studies on Japanese medaka (Oryzias latipes) have shown that exposure to 3,3',4,4'-Tetrachlorodiphenyl ether can lead to embryotoxicity. [] While the observed toxic equivalency factors (TEFs) relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) were relatively low, indicating lower dioxin-like toxicity, 3,3',4,4'-Tetrachlorodiphenyl ether still exhibited harmful effects on developing embryos. [] Toxicopathic lesions, such as vascular hemorrhage, were observed in exposed embryos. [] These findings highlight the potential ecological risks associated with 3,3',4,4'-Tetrachlorodiphenyl ether contamination in aquatic environments.
Q4: Are there any documented toxic effects of 3,3',4,4'-Tetrachlorodiphenyl ether in other organisms?
A: Research on Hydra attenuata has been conducted to assess the toxicity of various polychlorinated diphenyl ethers (PCDEs), including 3,3',4,4'-Tetrachlorodiphenyl ether. [] This study aimed to compare the toxicity profiles of PCDEs with those of related compounds like polychlorinated biphenyls (PCBs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). [] While the specific results for 3,3',4,4'-Tetrachlorodiphenyl ether in Hydra attenuata were not detailed in the provided abstract, this research highlights the ongoing efforts to characterize the toxicological profile of this compound in diverse biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)








![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)

![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)

